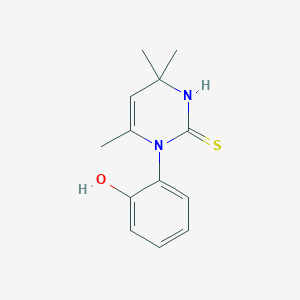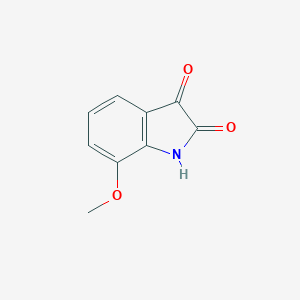
7-Methoxyindoline-2,3-dione
Übersicht
Beschreibung
7-Methoxyindoline-2,3-dione is a key intermediate for the EP3 receptor, which has various biological functions, involving digestion, the nervous system, renal reabsorption, uterine contraction activity, and can inhibit gastric acid secretion .
Synthesis Analysis
The synthesis of 7-Methoxyindoline-2,3-dione involves adding 15.8g of 4-hydroxybenzaldehyde to a solution of 200ml of N,N-dimethylsulfoxide, 27.6g of potassium carbonate, and 17.0g of methyl iodide, and stirring at 60°C for 1 hour .Molecular Structure Analysis
The molecular formula of 7-Methoxyindoline-2,3-dione is C9H7NO3. It has a molecular weight of 177.16 g/mol. The InChIKey is URXIUXOJSICGOD-UHFFFAOYSA-N . The structure consists of a benzene ring fused with a five-membered nitrogenous ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Methoxyindoline-2,3-dione have been described in the synthesis analysis section .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxyindoline-2,3-dione include a molecular weight of 177.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 7-Methoxyindoline-2,3-dione, focusing on unique applications in various fields:
Biomedical Research: EP3 Receptor Intermediary
7-Methoxyindoline-2,3-dione serves as a key intermediate for the EP3 receptor, which plays a role in various biological functions including digestion, nervous system processes, renal reabsorption, and uterine contraction activities. It also has the ability to inhibit gastric acid secretion .
Pharmacokinetics: Drug Development
This compound’s physicochemical properties such as lipophilicity and water solubility are crucial in drug development, influencing its druglikeness and pharmacokinetics .
Antimicrobial Activity: Mtb Gyrase Inhibitor
A series of Schiff bases of indoline-2,3-dione, including 7-Methoxyindoline-2,3-dione derivatives, have been synthesized and investigated for their inhibitory activity against Mtb gyrase, showing promise in antimicrobial applications .
Chemical Synthesis: Reactivity and Applications
The reactivity of 7-Methoxyindoline-2,3-dione allows for its use in the synthesis of various derivatives with potential therapeutic applications. The compound’s structure–activity relationships are key to unlocking its potential as a therapeutic agent .
Xanthine Oxidase Inhibition: Gout Treatment
Derivatives of 7-Methoxyindoline-2,3-dione have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine catabolism leading to uric acid production. This is particularly relevant in the treatment of gout .
Material Science: Hybrid Compound Synthesis
The compound has been used to synthesize hybrid compounds by reacting with various analogues. These hybrids have potential applications in material science due to their unique properties .
Wirkmechanismus
Target of Action
The primary target of 7-Methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a variety of biological roles, including involvement in digestion, the nervous system, renal reabsorption, uterine contraction activity, and the inhibition of gastric acid secretion .
Biochemical Pathways
The biochemical pathways affected by 7-Methoxyindoline-2,3-dione are likely related to its interaction with the EP3 receptor. Given the receptor’s involvement in a variety of biological processes, the compound could potentially affect pathways related to digestion, nervous system function, renal reabsorption, uterine contraction, and gastric acid secretion .
Result of Action
The molecular and cellular effects of 7-Methoxyindoline-2,3-dione’s action are likely related to its interaction with the EP3 receptor. By interacting with this receptor, the compound could potentially influence a variety of biological processes, including digestion, nervous system function, renal reabsorption, uterine contraction, and gastric acid secretion .
Safety and Hazards
Zukünftige Richtungen
Indoline structures, such as 7-Methoxyindoline-2,3-dione, are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Eigenschaften
IUPAC Name |
7-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXIUXOJSICGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399177 | |
| Record name | 7-methoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyindoline-2,3-dione | |
CAS RN |
84575-27-9 | |
| Record name | 7-methoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
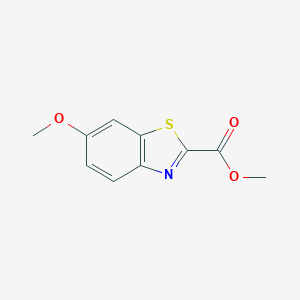
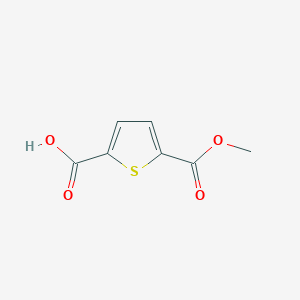
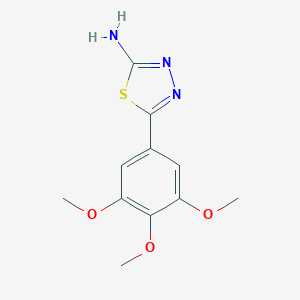

![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
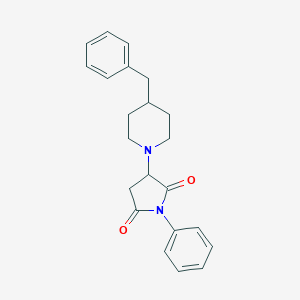
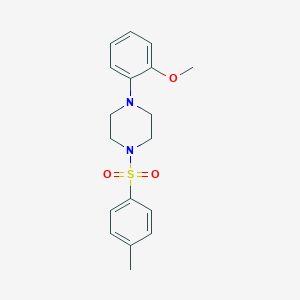

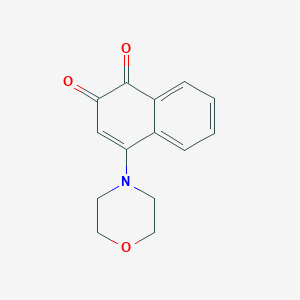
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
